molecular formula C22H14BrCl2FN2O2 B11551311 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11551311
M. Wt: 508.2 g/mol
InChI Key: OXTUHUBOYWJHIP-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with 2-chloro-4-fluorobenzaldehyde under acidic conditions.

    Halogenation: The next step involves the introduction of bromine and chlorine atoms into the phenol ring. This can be done using bromine and chlorine gas or their respective halogenating agents.

    Imination: The final step involves the formation of the imine linkage by reacting the benzoxazole derivative with 3,5-dimethyl-4-hydroxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The halogen atoms in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its halogenated structure makes it a useful tool for investigating halogen bonding in biological systems.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its multiple halogen atoms and benzoxazole moiety suggest potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-6-methylphenyl N-(4-fluorophenyl)carbamate
  • 2-bromo-4-chlorophenol
  • 2-chloro-4-fluorophenyl-1,3-benzoxazole

Uniqueness

Compared to similar compounds, 2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol stands out due to its unique combination of halogen atoms and the presence of both a benzoxazole moiety and an imine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14BrCl2FN2O2

Molecular Weight

508.2 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C22H14BrCl2FN2O2/c1-10-15(21(29)19(23)11(2)20(10)25)9-27-13-4-6-18-17(8-13)28-22(30-18)14-5-3-12(26)7-16(14)24/h3-9,29H,1-2H3

InChI Key

OXTUHUBOYWJHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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